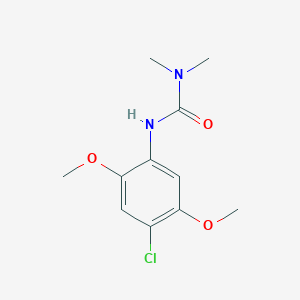
N'-(4-chloro-2,5-dimethoxyphenyl)-N,N-dimethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(4-chloro-2,5-dimethoxyphenyl)-N,N-dimethylurea, also known as CDU, is a chemical compound that has been extensively studied for its potential use in scientific research. The compound has shown promise as a tool for investigating various biochemical and physiological processes, and has been used in a number of different research applications.
Wirkmechanismus
The exact mechanism of action of N'-(4-chloro-2,5-dimethoxyphenyl)-N,N-dimethylurea is not fully understood, but it is believed to act as a modulator of certain ion channels and receptors in the brain. Specifically, this compound has been shown to interact with the NMDA receptor, which is involved in a number of different physiological processes including learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a number of different biochemical and physiological effects in both animal and human studies. These effects include changes in neurotransmitter levels, alterations in brain activity patterns, and changes in behavior and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-(4-chloro-2,5-dimethoxyphenyl)-N,N-dimethylurea as a research tool is its specificity for certain ion channels and receptors in the brain. This allows researchers to investigate the function of these channels and receptors in a more targeted and precise way than with other compounds. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve the desired effects in some experiments.
Zukünftige Richtungen
There are a number of different future directions for research involving N'-(4-chloro-2,5-dimethoxyphenyl)-N,N-dimethylurea. One area of interest is the potential use of the compound in treating various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Another area of interest is the development of more potent analogs of this compound, which could be used to investigate the function of ion channels and receptors in the brain with even greater precision. Finally, there is also interest in exploring the potential use of this compound in other areas of research, such as cancer biology and drug discovery.
Synthesemethoden
The synthesis of N'-(4-chloro-2,5-dimethoxyphenyl)-N,N-dimethylurea typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
N'-(4-chloro-2,5-dimethoxyphenyl)-N,N-dimethylurea has been used in a number of different scientific research applications, including as a tool for investigating the function of certain ion channels and receptors in the brain. The compound has also been studied for its potential use in treating a variety of different neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.
Eigenschaften
IUPAC Name |
3-(4-chloro-2,5-dimethoxyphenyl)-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3/c1-14(2)11(15)13-8-6-9(16-3)7(12)5-10(8)17-4/h5-6H,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHLYORFBACUTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC(=C(C=C1OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

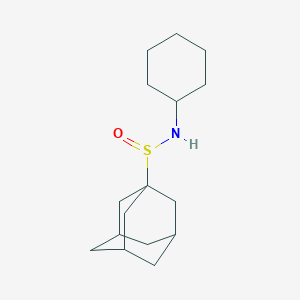
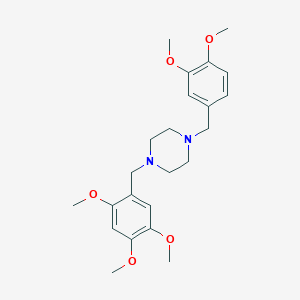
![3-ethyl-5-[3-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5002341.png)

![1-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5002357.png)
![methyl 4-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5002375.png)
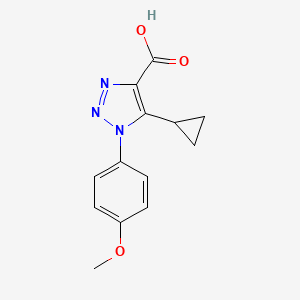
![5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B5002384.png)
![3-{[(3-bromophenyl)amino]methyl}-5-(4-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5002394.png)
![1-(3-methyl-2-buten-1-yl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5002400.png)
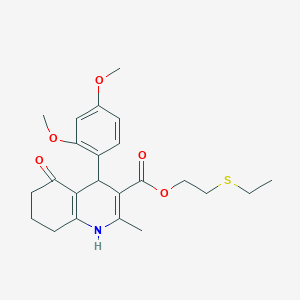

![2-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5002423.png)
